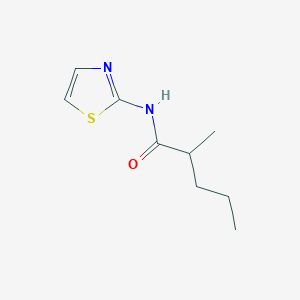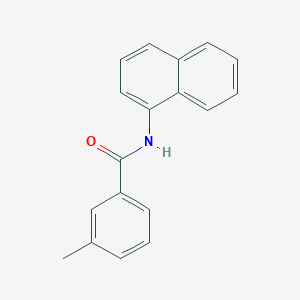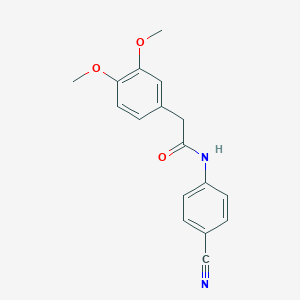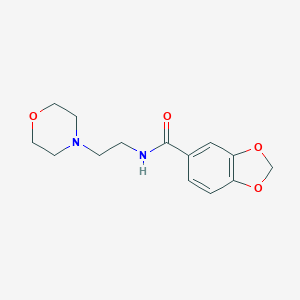![molecular formula C19H21ClN2O3 B270804 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270804.png)
4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide, also known as GW501516, is a synthetic PPARδ agonist. It was first synthesized in 1992 by GlaxoSmithKline and has since gained attention for its potential use as a performance-enhancing drug. However, it also has potential applications in scientific research due to its unique mechanism of action.
作用機序
4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide works by activating PPARδ, a nuclear receptor that regulates gene expression. This activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased expression of genes involved in mitochondrial biogenesis and oxidative metabolism. These effects lead to improved endurance and metabolic function.
Biochemical and physiological effects:
In addition to its effects on metabolism, 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide has also been found to have anti-inflammatory and anti-proliferative effects in animal models. It has been shown to reduce inflammation in the liver and inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide for lab experiments is its specificity for PPARδ, which allows for targeted manipulation of gene expression. However, its potential use as a performance-enhancing drug and the lack of long-term safety data are limitations to its use in research.
将来の方向性
Future research on 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide could focus on its potential therapeutic applications in conditions such as obesity, type 2 diabetes, and cardiovascular disease. It could also investigate its anti-inflammatory and anti-proliferative effects in more detail, as well as its potential use in combination with other therapies. Further studies on its safety and potential side effects are also needed.
合成法
The synthesis of 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide involves a multi-step process starting with the reaction of 4-chloro-3-nitrobenzoic acid with isobutylamine to form 4-chloro-3-nitro-N-isobutylbenzamide. This intermediate is then reduced to 4-chloro-N-isobutyl-3-nitrobenzamide and subsequently reacted with phenoxyacetic acid to form the final product, 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide.
科学的研究の応用
4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide has been shown to have potential applications in scientific research, particularly in the fields of exercise physiology, metabolism, and cardiovascular disease. It has been found to increase endurance and improve lipid metabolism in animal models, making it a potential therapeutic agent for conditions such as obesity and type 2 diabetes.
特性
製品名 |
4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide |
|---|---|
分子式 |
C19H21ClN2O3 |
分子量 |
360.8 g/mol |
IUPAC名 |
4-chloro-N-(2-methylpropyl)-3-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-13(2)11-21-19(24)14-8-9-16(20)17(10-14)22-18(23)12-25-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
InChIキー |
LIGQWTNTXOIJAP-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2 |
正規SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)




![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)




![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
